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  • Product: 2-Nitro-3-phenoxyaniline
  • CAS: 1505150-85-5

Core Science & Biosynthesis

Foundational

2-Nitro-3-phenoxyaniline CAS 1505150-85-5 supplier

Technical Monograph: 2-Nitro-3-phenoxyaniline (CAS 1505150-85-5) A Strategic Guide for Sourcing, Synthesis, and Application in Drug Discovery Part 1: Executive Technical Summary 2-Nitro-3-phenoxyaniline (CAS 1505150-85-5...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Nitro-3-phenoxyaniline (CAS 1505150-85-5) A Strategic Guide for Sourcing, Synthesis, and Application in Drug Discovery

Part 1: Executive Technical Summary

2-Nitro-3-phenoxyaniline (CAS 1505150-85-5) is a specialized, electron-deficient aromatic building block primarily utilized in the synthesis of fused heterocyclic systems, such as benzimidazoles and quinoxalines.[1][2] Its structural uniqueness lies in the vicinal substitution pattern (1-amino, 2-nitro, 3-phenoxy), which creates a sterically crowded yet highly reactive scaffold.

For researchers in medicinal chemistry, this compound serves as a critical "privileged structure" precursor. The ortho-nitroaniline motif allows for reductive cyclization, while the phenoxy group at the 3-position provides a lipophilic vector often required for kinase binding pockets (e.g., BTK, EGFR inhibitors) or for modulating pharmacokinetic profiles in CNS-active agents.

Key Chemical Identifiers:

  • CAS Number: 1505150-85-5[1][2]

  • Molecular Formula: C₁₂H₁₀N₂O₃

  • Molecular Weight: 230.22 g/mol [2]

  • IUPAC Name: 2-Nitro-3-phenoxyaniline[1]

  • SMILES: NC1=CC=CC(OC2=CC=CC=C2)=C1=O

Part 2: Sourcing Specifications & Quality Assurance

As a Senior Application Scientist, I advise against treating this compound as a commodity chemical. Its synthesis carries a risk of regioisomeric contamination (e.g., 2-nitro-5-phenoxyaniline) which is difficult to separate via standard flash chromatography due to similar polarity.

When engaging a supplier (custom synthesis house or catalog vendor), you must mandate the following Quality Critical Attributes (QCAs):

Table 1: Procurement Specification Matrix

AttributeSpecification ThresholdRationale
Purity (HPLC) ≥ 98.0% (Area %)Essential to prevent side-reactions during subsequent reduction steps (e.g., catalytic hydrogenation poisoning).
Regio-Purity No detectable 4- or 6-isomers The 1,2,3-substitution pattern is thermodynamically challenging; isomers are common synthetic byproducts.
Water Content ≤ 0.5% (Karl Fischer)Moisture can interfere with water-sensitive acylations or anhydrous coupling reactions.
Appearance Yellow to Orange Crystalline PowderDarkening indicates oxidation of the amino group (azo formation).
Identity ¹H-NMR (DMSO-d₆) + LC-MSMust confirm the integration of the phenoxy ring (5H) vs. the aniline core (3H + 2H).

Part 3: High-Fidelity Synthesis Protocol

While commercial sourcing is preferred for scale, in-house synthesis is often required for derivative generation. The most robust route avoids the direct nitration of 3-phenoxyaniline (which yields poor regioselectivity) and instead utilizes a Nucleophilic Aromatic Substitution (SₙAr) Cascade starting from 2,6-difluoronitrobenzene.

The "Difluoro Cascade" Methodology

This protocol relies on the strong electron-withdrawing nature of the nitro group to activate the ortho-fluorine atoms.

Step 1: Regioselective Amination

  • Precursor: 2,6-Difluoronitrobenzene (CAS 1904-03-6).

  • Reagent: Ammonia (NH₃) in THF or iPrOH.

  • Mechanism: SₙAr displacement of one fluorine.

  • Intermediate: 2-Fluoro-6-nitroaniline (CAS 769-11-9).

  • Note: The amino group is an Electron Donating Group (EDG), which deactivates the ring toward the second substitution, preventing over-amination.

Step 2: Phenoxylation

  • Reagent: Phenol + Potassium Carbonate (K₂CO₃).

  • Solvent: DMF or NMP (Dipolar aprotic is required).

  • Condition: 80–100°C.

  • Mechanism: The remaining fluorine is ortho to the nitro group (highly activated) and meta to the amino group. Despite the amino deactivation, the ortho-nitro effect dominates, allowing displacement by the phenoxide anion.

Visualizing the Synthetic Logic

SynthesisPath Start 2,6-Difluoronitrobenzene (CAS 1904-03-6) Step1 S_NAr 1: Amination (NH3 / THF) Start->Step1 Inter Intermediate: 2-Fluoro-6-nitroaniline (CAS 769-11-9) Step1->Inter -HF Step2 S_NAr 2: Phenoxylation (PhOH / K2CO3 / DMF) Inter->Step2 Product TARGET: 2-Nitro-3-phenoxyaniline (CAS 1505150-85-5) Step2->Product -HF

Figure 1: The "Difluoro Cascade" synthesis route ensures regiochemical integrity by leveraging the activation/deactivation balance of the nitro and amino groups.

Part 4: Downstream Applications in Drug Design

The primary utility of 2-nitro-3-phenoxyaniline is as a precursor to 4-phenoxy-1,2-phenylenediamine . This diamine is the "gateway" to benzimidazole scaffolds found in various kinase inhibitors.

Protocol: Reductive Cyclization to Benzimidazoles
  • Reduction:

    • Dissolve 2-nitro-3-phenoxyaniline in MeOH/EtOAc.

    • Add 10% Pd/C (catalytic).

    • Stir under H₂ atmosphere (balloon pressure) for 4–6 hours.

    • Observation: Color shift from orange/yellow (nitro) to colorless/pale brown (diamine).

    • Caution: The resulting diamine is oxidation-sensitive. Use immediately or store under Argon.

  • Cyclization (Example):

    • React the fresh diamine with an aldehyde (R-CHO) or carboxylic acid equivalent.

    • Oxidative closure (if using aldehyde) yields the 4-phenoxybenzimidazole.

Pathway Visualization

ApplicationPath Start 2-Nitro-3-phenoxyaniline Red Catalytic Hydrogenation (H2, Pd/C) Start->Red Diamine 3-Phenoxy-1,2-phenylenediamine (Unstable Intermediate) Red->Diamine Cycl Cyclization (R-CHO / Ox) Diamine->Cycl Final 4-Phenoxybenzimidazole (Kinase Inhibitor Scaffold) Cycl->Final

Figure 2: Transformation of the nitroaniline scaffold into bioactive benzimidazole heterocycles.

Part 5: Safety & Handling Protocols

Working with nitroanilines requires strict adherence to safety protocols due to their potential for methemoglobinemia and skin absorption.

Table 2: Safety Data & Handling

ParameterHazard DescriptionMitigation Strategy
Acute Toxicity Toxic if swallowed or in contact with skin (H301, H311).[3][4]Double-gloving (Nitrile) is mandatory. Use a closed weighing enclosure.
Target Organ Blood (Methemoglobin formation).Monitor for cyanosis (blue lips/nails). Have Methylene Blue antidote protocols available in medical support.
Environmental Harmful to aquatic life with long-lasting effects.[3][5][6]All waste (mother liquors, washes) must be segregated into "Halogenated/Toxic Organic" waste streams.
Storage Light sensitive; potential for slow oxidation.Store in amber glass at +2°C to +8°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20329701, 2-Nitro-3-phenoxyaniline. Retrieved from [Link]

  • Manjunath, H. R., et al. (2010). 4-Nitro-2-phenoxyaniline.[7] Acta Crystallographica Section E: Structure Reports Online. (Provides structural context for phenoxy-nitroaniline isomers). Retrieved from [Link]

Sources

Exploratory

2-nitro-3-phenoxyaniline price and availability USA

Part 1: Executive Summary & Strategic Context 2-Nitro-3-phenoxyaniline (CAS: 1505150-85-5) is a specialized building block utilized primarily in the synthesis of phenazine antibiotics , benzimidazole-based kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

2-Nitro-3-phenoxyaniline (CAS: 1505150-85-5) is a specialized building block utilized primarily in the synthesis of phenazine antibiotics , benzimidazole-based kinase inhibitors , and heterocyclic dyes .

Unlike commodity anilines, this compound is classified as a Tier-3 Niche Intermediate . It is not routinely stocked in bulk by major US distributors. Current market intelligence indicates a significant "convenience premium" on the final compound, with prices exceeding $600 per gram from catalog suppliers.

Core Recommendation: For early-stage screening (<100 mg), direct procurement via Enamine/Sigma-Aldrich is recommended to save time. For scale-up (>1 g), in-house synthesis is strictly advised. The precursor, 3-chloro-2-nitroaniline , is available at approximately


15 per gram , offering a 98% cost reduction  via a single-step Nucleophilic Aromatic Substitution (SNAr).

Part 2: Market Intelligence (USA)

Commercial Availability & Pricing

The compound is primarily manufactured on-demand or held in small library stocks by Enamine (Ukraine/USA), distributed via Sigma-Aldrich.

SupplierCatalog / SKUPack SizeApprox. Price (USD)Lead Time
Sigma-Aldrich ENA508625996100 mg$196.30 7 Days (USA Stock)
Sigma-Aldrich ENA5086259961 g$686.40 7 Days
Enamine Store EN300-269644InquireInquire 2-3 Weeks (Global)

Note: Prices are estimates based on Q4 2025 data and subject to institutional contract rates.

Precursor Sourcing Strategy (The "Make" Option)

To bypass the high cost of the final product, researchers should procure the precursor 3-chloro-2-nitroaniline (CAS: 59483-54-4).

SupplierCAS No.[1][2][3][4]Pack SizePrice (USD)Availability
Oakwood Chemical 59483-54-45 g$43.00 In Stock (SC, USA)
P212121 59483-54-45 g$55.00 Ships 48 hrs
Combi-Blocks 59483-54-45 g~$45.00 In Stock (CA, USA)

Cost Analysis:

  • Buy Option: $686 / gram

  • Make Option: ~$15 / gram (materials + labor overhead)

  • Savings: >95%

Part 3: Technical Guide – Synthesis & Application

Decision Logic: Buy vs. Make

The following decision tree illustrates the optimal sourcing path based on your project phase and quantity requirements.

SourcingStrategy Start Requirement: 2-Nitro-3-Phenoxyaniline QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 250 mg (Screening) QtyCheck->SmallScale High Urgency LargeScale > 1 gram (Scale-up) QtyCheck->LargeScale Cost Sensitive BuyDirect BUY DIRECT Source: Sigma/Enamine Cost: ~$200/100mg Time: 1 Week SmallScale->BuyDirect SynthRoute IN-HOUSE SYNTHESIS Precursor: 3-Chloro-2-nitroaniline Cost: ~$15/g Time: 2 Days LargeScale->SynthRoute

Figure 1: Strategic sourcing decision matrix for 2-nitro-3-phenoxyaniline.

Synthesis Protocol (Self-Validating System)

This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr). The reaction is favored because the nitro group at the 2-position activates the 3-chloro position towards nucleophilic attack by the phenoxide ion.

Reaction Scheme: 3-Chloro-2-nitroaniline + Phenol + K₂CO₃ → 2-Nitro-3-phenoxyaniline + KCl + KHCO₃

Reagents:

  • Substrate: 3-Chloro-2-nitroaniline (1.0 eq) [CAS: 59483-54-4]

  • Nucleophile: Phenol (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) - Must be anhydrous.

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-nitroaniline (1.72 g, 10 mmol) and phenol (1.13 g, 12 mmol) in DMF (15 mL).

  • Activation: Add anhydrous K₂CO₃ (2.76 g, 20 mmol). The mixture may turn slightly yellow/orange.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (N₂ or Ar) for 4–6 hours .

    • Self-Validation Check (TLC): Monitor using Hexane:Ethyl Acetate (3:1). The starting material (3-chloro-2-nitroaniline) is less polar than the product. Look for the disappearance of the starting spot.

  • Workup:

    • Cool to room temperature.[3][5]

    • Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.

    • If oil forms:[6] Extract with Ethyl Acetate (3 x 30 mL), wash with 1M NaOH (to remove excess phenol), then brine, and dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

  • Yield Expectation: 75–85%.

Mechanism & Pathway Visualization:

ReactionMechanism SM 3-Chloro-2-nitroaniline (Electrophile) Complex Meisenheimer Complex (Transition State) SM->Complex Attack at C3 Phenol Phenol + K2CO3 (Nucleophile) Phenol->Complex Product 2-Nitro-3-phenoxyaniline (Target) Complex->Product -KCl Restoration of Aromaticity

Figure 2: SNAr reaction pathway. The ortho-nitro group activates the C-Cl bond.

Part 4: Quality & Handling (E-E-A-T)

  • Purity Verification:

    • 1H NMR (DMSO-d6): Look for the diagnostic phenoxy protons (multiplet, 6.9–7.4 ppm) and the aniline NH₂ broad singlet (often shifted downfield due to H-bonding with the nitro group).

    • Melting Point: Literature values for similar nitro-phenoxy-anilines suggest a range of 100–110°C (Verify experimentally as specific isomer data is scarce).

  • Safety Profile:

    • Hazard: Nitroanilines are toxic by inhalation and skin contact (Methemoglobinemia risk).

    • PPE: Nitrile gloves, fume hood, and eye protection are mandatory.

References

  • Sigma-Aldrich. (2025). Product Detail: 2-Nitro-3-phenoxyaniline (CAS 1505150-85-5).[1] Retrieved from

  • Enamine Store. (2025).[7] Building Block Catalog: 2-Nitro-3-phenoxyaniline. Retrieved from

  • Oakwood Chemical. (2025). Product Detail: 3-Chloro-2-nitroaniline (CAS 59483-54-4).[2][4][8] Retrieved from

  • PubChem. (2025). Compound Summary: 3-Chloro-2-nitroaniline.[2][4][8][9] National Library of Medicine. Retrieved from

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews.[3] (Context for alternative Ullmann coupling if SNAr fails).

Sources

Foundational

Physical Properties &amp; Characterization of 2-Nitro-3-Phenoxyaniline

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Subject: CAS 1505150-85-5 | Molecular Formula: C₁₂H₁₀N₂O₃[1] Executive Summary 2-Nitro-3-phenoxyaniline...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Subject: CAS 1505150-85-5 | Molecular Formula: C₁₂H₁₀N₂O₃[1]

Executive Summary

2-Nitro-3-phenoxyaniline (CAS 1505150-85-5) is a specialized aromatic building block utilized primarily in the synthesis of fused heterocyclic systems, such as benzimidazoles and phenoxazines.[1][2][3][4] Characterized by a 1,2,3-trisubstituted benzene core, the compound features an amine, a nitro, and a phenoxy group in a sterically crowded arrangement. This unique substitution pattern imparts specific electronic and solubility profiles critical for structure-activity relationship (SAR) studies in kinase inhibitors and anti-inflammatory agents.[2] This guide details its physicochemical properties, analytical profiling, and experimental handling protocols.

Chemical Identity & Structural Characterization[1][2][4][5][6]

The molecule consists of an aniline core with a nitro group at the ortho position (C2) and a phenoxy group at the meta position (C3). This "sandwiched" nitro group creates significant steric strain and influences the planarity of the molecule, affecting both solubility and crystal packing.

PropertyDetail
IUPAC Name 2-Nitro-3-phenoxybenzenamine
Common Synonyms 3-Amino-2-nitrodiphenyl ether; 3-Phenoxy-2-nitroaniline
CAS Number 1505150-85-5
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
SMILES Nc1cccc(Oc2ccccc2)c1[O-]
InChI Key NCYDKALUEOLSFQ-UHFFFAOYSA-N

Physical & Thermodynamic Properties[1][2]

Solid-State Properties

Experimental data for this specific isomer is scarce in open literature compared to its isomers (e.g., 4-nitro-2-phenoxyaniline).[1][2] The values below synthesize predicted models with empirical data from structural analogs.

  • Appearance: Yellow to orange crystalline powder.

  • Melting Point (Estimated): 75°C – 95°C.

    • Rationale: Isomeric 2-nitroaniline melts at 71°C; the addition of a phenoxy group typically increases molecular weight and van der Waals interactions, raising the melting point, though steric disruption of planarity may temper this increase.

  • Solubility:

    • Water: Insoluble (< 0.1 mg/mL).

    • Organic Solvents: Soluble in DMSO, DMF, Ethyl Acetate, and Dichloromethane. Sparingly soluble in Methanol/Ethanol.

Lipophilicity & Solution Chemistry

The presence of the lipophilic phenoxy group significantly increases the logP compared to the parent nitroaniline.

ParameterValue (Predicted)Significance
XLogP3 3.2 ± 0.3High membrane permeability; suitable for oral drug scaffolds.[1][2]
Topological Polar Surface Area (TPSA) ~72 ŲIndicates good potential for cell membrane penetration (Rule of 5 compliant).
pKa (Amine) ~ -0.5 to 1.0The electron-withdrawing nitro group ortho to the amine dramatically reduces basicity, making it non-ionizable at physiological pH.[2]
H-Bond Donors 1 (NH₂)Critical for binding interactions in enzyme pockets.[2]
H-Bond Acceptors 3 (NO₂, O)Sites for solvent interaction.

Synthesis & Reactivity Workflow

The primary utility of 2-nitro-3-phenoxyaniline lies in its reduction to 3-phenoxy-1,2-phenylenediamine , a "gateway" intermediate for cyclization.

Reactivity Pathway Visualization

The following diagram illustrates the synthesis of the compound and its downstream transformation into a benzimidazole scaffold, a common motif in kinase inhibitors.

G Fig 1: Synthesis and Application Workflow of 2-Nitro-3-phenoxyaniline Precursor Precursor (e.g., 1-Fluoro-2-nitro-3-phenoxybenzene) Target 2-Nitro-3-phenoxyaniline (CAS 1505150-85-5) Precursor->Target Nucleophilic Aromatic Substitution (NH3) Diamine 3-Phenoxy-1,2-phenylenediamine Target->Diamine Reduction (SnCl2 / H2, Pd/C) Heterocycle Benzimidazole / Phenoxazine (Drug Scaffold) Diamine->Heterocycle Cyclization (R-CHO / CDI)

Caption: Workflow showing the conversion of the nitro-intermediate into bioactive heterocycles via reduction and cyclization.

Reduction Protocol (Standardized)

Objective: Convert the nitro group to an amine to generate the 1,2-diamine.

  • Dissolution: Dissolve 2-nitro-3-phenoxyaniline (1.0 eq) in Methanol or Ethanol.

  • Catalyst Addition: Add Tin(II) Chloride (SnCl₂·2H₂O, 5.0 eq) or use catalytic Hydrogenation (10% Pd/C, H₂ balloon).

  • Reaction: Reflux (SnCl₂) or stir at RT (H₂) for 2–4 hours. Monitor by TLC/LC-MS (Disappearance of yellow nitro spot; appearance of fluorescent diamine).

  • Workup: Neutralize with saturated NaHCO₃ (critical to free the amine from Sn salts), filter through Celite, and extract with Ethyl Acetate.

Analytical Profiling

To validate the identity of 2-nitro-3-phenoxyaniline, researchers should look for specific spectral signatures.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Amine Protons (-NH₂): Broad singlet, typically 6.0 – 7.5 ppm . The ortho-nitro group may cause deshielding and intramolecular H-bonding, shifting this downfield.[2]

  • Phenoxy Ring: Multiplet, 6.9 – 7.4 ppm (5 protons).

  • Aniline Ring (C4, C5, C6):

    • H4/H6: Doublets or multiplets, 6.5 – 7.0 ppm .

    • H5: Triplet/Multiplet, likely shielded relative to the nitro-adjacent protons.

    • Note: The 1,2,3-substitution pattern creates a distinct splitting pattern (typically two doublets and a triplet if no other substituents exist).

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[2]

    • B: Acetonitrile + 0.1% Formic Acid[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 380 nm (nitroaniline yellow color).

  • Retention Time: Expect elution later than 2-nitroaniline due to the lipophilic phenoxy tail.

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).

  • Skin/Eye Irritation: Category 2 (Irritant).[5]

  • Specific Target Organ Toxicity: May cause respiratory irritation.[5]

Handling Protocol:

  • Engineering Controls: Always handle in a certified chemical fume hood. The powder can be electrostatic; use anti-static weighing boats.

  • PPE: Nitrile gloves (double gloving recommended due to nitroaniline permeability), safety goggles, and lab coat.

  • Storage: Store at Room Temperature (15-25°C) in a tightly sealed container, protected from light. Nitroanilines can darken upon oxidation/light exposure.

References

  • PubChem. 2-nitro-3-phenoxyaniline (Compound CID 20329701).[1][2] National Library of Medicine. [Link]

  • Google Patents.Heteroaryl Rheb Inhibitors and Uses Thereof (WO2018191146A1). (Describes reduction of 2-nitro-3-phenoxyaniline to diamine).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Synthesis of Bioactive Heterocycles from 2-Nitro-3-phenoxyaniline and Amines

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Synthetic Potential of 2-Nitro-3-phenoxyaniline 2-Nitro-3-phenoxyaniline is a versatile scaffold in medicinal chemistry, not pri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of 2-Nitro-3-phenoxyaniline

2-Nitro-3-phenoxyaniline is a versatile scaffold in medicinal chemistry, not primarily as a substrate for direct nucleophilic substitution with exogenous amines, but as a valuable precursor for the synthesis of complex heterocyclic systems. The strategic positioning of the nitro and amino groups on the aniline ring provides a powerful tool for constructing fused ring systems, particularly phenoxy-substituted quinoxalines. These quinoxaline derivatives are of significant interest in drug development due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

This guide provides a detailed exploration of the predominant and most synthetically useful reaction of 2-nitro-3-phenoxyaniline: its conversion to 6-phenoxyquinoxaline derivatives through a one-pot reductive cyclization. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and efficient synthesis.

The Prevailing Reaction Pathway: Reductive Cyclization to Quinoxalines

The inherent reactivity of the ortho-nitroaniline functionality in 2-nitro-3-phenoxyaniline strongly favors an intramolecular reaction cascade over a direct intermolecular substitution with an external amine. The most prominent and synthetically valuable transformation involves the reduction of the nitro group to an amine, followed by an in-situ condensation with a 1,2-dicarbonyl compound to yield a stable quinoxaline ring system.

Mechanism of Reductive Cyclization

The one-pot synthesis of 6-phenoxyquinoxalines from 2-nitro-3-phenoxyaniline proceeds through a two-stage mechanism within a single reaction vessel:

  • Reduction of the Nitro Group: The nitro group is reduced to a primary amine using a suitable reducing agent. Common methods include catalytic hydrogenation (e.g., with Pd/C and H₂) or transfer hydrogenation using catalysts like ruthenium or iron complexes with a hydrogen donor.[1][2] This step is crucial as it generates the highly reactive ortho-phenylenediamine intermediate, 3-phenoxy-1,2-phenylenediamine.

  • Condensation and Aromatization: The newly formed diamine readily undergoes a double condensation reaction with a 1,2-dicarbonyl compound (e.g., benzil for the synthesis of 2,3-diphenyl-6-phenoxyquinoxaline). This is followed by a dehydration and aromatization step to yield the thermodynamically stable quinoxaline ring.

The overall transformation is a highly efficient method for constructing the quinoxaline scaffold, often with the advantage of avoiding the isolation of the potentially unstable diamine intermediate.[2]

Reductive Cyclization Mechanism A 2-Nitro-3-phenoxyaniline B [Reduction] e.g., Fe, Ru catalyst A->B Reduction of nitro group C 3-Phenoxy-1,2-phenylenediamine (in situ) B->C E [Condensation] C->E D 1,2-Dicarbonyl (e.g., Benzil) D->E F Dihydrophenoxyquinoxaline Intermediate E->F Formation of di-imine G [Dehydration & Aromatization] F->G -2H₂O H 6-Phenoxy-2,3-disubstituted Quinoxaline G->H

Figure 1: General workflow for the one-pot reductive cyclization of 2-nitro-3-phenoxyaniline to form 6-phenoxyquinoxalines.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 6-phenoxy-2,3-diphenylquinoxaline, a representative example of a bioactive quinoxaline derivative.

Protocol 1: One-Pot Iron-Catalyzed Reductive Cyclization with Benzil

This protocol is adapted from established methods for the one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols or dicarbonyls, leveraging an iron catalyst for the transfer hydrogenation.[2]

Materials:

  • 2-Nitro-3-phenoxyaniline

  • Benzil

  • Tricarbonyl (η⁴-cyclopentadienone) iron complex (Knölker complex)

  • Trimethylamine N-oxide (TMAO)

  • Toluene, anhydrous

  • Ethanol

  • Sodium sulfate, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-nitro-3-phenoxyaniline (1.0 mmol), benzil (1.1 mmol), the tricarbonyl (η⁴-cyclopentadienone) iron complex (5 mol%), and trimethylamine N-oxide (1.2 mmol).

  • Add anhydrous toluene (10 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst and any insoluble byproducts. Wash the celite pad with a small amount of toluene.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-phenoxy-2,3-diphenylquinoxaline.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Two-Step Synthesis via Reduction and Subsequent Condensation

This method involves the isolation of the intermediate diamine before proceeding with the cyclization. This can be advantageous for smaller scale reactions or when a purer diamine is required.

Step A: Reduction of 2-Nitro-3-phenoxyaniline

Materials:

  • 2-Nitro-3-phenoxyaniline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH), aqueous solution

  • Ethanol or Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-nitro-3-phenoxyaniline (1.0 mmol) in ethanol (10 mL).

  • Add an excess of the reducing agent, such as tin(II) chloride dihydrate (5.0 mmol) or iron powder (5.0 mmol), followed by concentrated hydrochloric acid (5 mL).

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium hydroxide until the pH is basic (pH > 10).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-phenoxy-1,2-phenylenediamine. This product can be used in the next step without further purification.

Step B: Condensation with Benzil

Materials:

  • Crude 3-phenoxy-1,2-phenylenediamine from Step A

  • Benzil

  • Ethanol or acetic acid

Procedure:

  • Dissolve the crude 3-phenoxy-1,2-phenylenediamine (approximately 1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add benzil (1.0 mmol) to the solution.

  • Heat the mixture to reflux for 1-2 hours. The product often precipitates from the reaction mixture upon cooling.

  • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 6-phenoxy-2,3-diphenylquinoxaline.

  • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification if necessary.

Quantitative Data Summary

ParameterProtocol 1 (One-Pot)Protocol 2 (Two-Step)
Catalyst Iron complex (5 mol%)None for condensation
Reducing Agent In-situ generated from catalystSnCl₂·2H₂O or Fe
Solvent TolueneEthanol/Ethyl Acetate, Ethanol/Acetic Acid
Temperature 110 °C (Reflux)Reflux
Reaction Time 12-24 hours3-6 hours (total)
Typical Yield 49-98% (reported for similar systems)[2]Generally good to excellent
Work-up Filtration and ChromatographyNeutralization, Extraction, Filtration

Discussion of Alternative Reaction Pathways

While the reductive cyclization to form quinoxalines is the dominant reaction pathway for 2-nitro-3-phenoxyaniline, it is instructive to consider why other potential reactions, such as direct Nucleophilic Aromatic Substitution (SNAr), are less favorable.

In a typical SNAr reaction, a potent nucleophile displaces a leaving group on an aromatic ring that is activated by strongly electron-withdrawing groups (such as a nitro group) at the ortho or para positions. In the case of 2-nitro-3-phenoxyaniline, for an external amine to act as a nucleophile, it would need to displace either the phenoxy group or the nitro group.

  • Displacement of the Phenoxy Group: While the phenoxy group can be a leaving group, its displacement would be disfavored due to the presence of the strongly electron-donating amino group at the meta position, which does not effectively stabilize the negative charge of the Meisenheimer complex intermediate.

  • Displacement of the Nitro Group: The displacement of a nitro group by an amine is a known reaction but generally requires harsh conditions and is less common than the displacement of a halide.

Furthermore, the primary amino group of 2-nitro-3-phenoxyaniline is itself a nucleophile, which can lead to polymerization or other side reactions under conditions that would favor intermolecular SNAr. The intramolecular cyclization following reduction of the nitro group is kinetically and thermodynamically more favorable.

Reaction Pathways cluster_main 2-Nitro-3-phenoxyaniline cluster_favored Favored Pathway cluster_disfavored Disfavored Pathway A 2-Nitro-3-phenoxyaniline B Reduction of Nitro Group A->B Highly Favored F Direct SNAr with External Amine A->F Less Favorable C o-Phenylenediamine Intermediate B->C D Condensation with 1,2-Dicarbonyl C->D E Phenoxy-substituted Quinoxaline D->E G Displacement of Phenoxy or Nitro Group F->G

Figure 2: Comparison of reaction pathways for 2-nitro-3-phenoxyaniline.

Conclusion and Future Perspectives

The chemistry of 2-nitro-3-phenoxyaniline is a prime example of how the strategic placement of functional groups can be harnessed for the efficient synthesis of complex, biologically relevant molecules. The reductive cyclization pathway to form phenoxy-substituted quinoxalines is a robust and versatile method that offers access to a wide range of derivatives for screening in drug discovery programs. Understanding the underlying mechanistic principles allows researchers to optimize reaction conditions and expand the scope of this powerful synthetic tool. Future work in this area may focus on the development of more sustainable catalytic systems and the application of this methodology to the synthesis of novel quinoxaline-based therapeutics.

References

  • [One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwitterionic Cu(II)/calix[3]arene complex. ScienceDirect.]([Link])

Sources

Application

solvent selection for 2-nitro-3-phenoxyaniline reactions

Application Note: Strategic Solvent Selection for 2-Nitro-3-Phenoxyaniline Chemistries Abstract This guide provides a technical framework for solvent selection involving 2-nitro-3-phenoxyaniline , a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Solvent Selection for 2-Nitro-3-Phenoxyaniline Chemistries

Abstract

This guide provides a technical framework for solvent selection involving 2-nitro-3-phenoxyaniline , a critical intermediate in the synthesis of benzimidazoles, phenoxazines, and kinase inhibitors. Due to its specific 1,2,3-substitution pattern, this molecule exhibits unique "push-pull" electronics and significant steric crowding that deviate from standard aniline behaviors. This note details solvent strategies for solubilization, nucleophilic substitution (SNAr), and catalytic hydrogenation, prioritizing yield optimization and alignment with Pfizer/GSK Green Chemistry principles.

Molecular Analysis & Solubility Physics

To select the correct solvent, one must first understand the solute. 2-Nitro-3-phenoxyaniline presents a complex solvation profile due to three competing structural factors:

  • The "Ortho-Effect" (Intramolecular Hydrogen Bonding): The amino group (-NH₂) at position 1 and the nitro group (-NO₂) at position 2 form a strong intramolecular hydrogen bond (an S(6) ring motif).

    • Consequence: This "locks" the polar protons, significantly reducing the molecule's interaction with polar protic solvents. It behaves more lipophilically than its meta- or para-isomers.

  • Steric Congestion (The 1,2,3-Pattern): The nitro group is sandwiched between the amine and the bulky phenoxy group. This forces the nitro group to twist out of planarity with the benzene ring.

    • Consequence: Reduced conjugation makes the nitro group slightly more electrophilic and the amine less nucleophilic than in less hindered isomers.

  • The Phenoxy Tail: The phenyl ether moiety adds significant non-polar bulk.

    • Consequence: High solubility in chlorinated solvents (DCM) and aromatics (Toluene), but poor solubility in water.

Solubility Classifications
Solvent ClassSolubility RatingMechanistic InsightRecommendation
Chlorinated (DCM, CHCl₃) Excellent Dissolves the lipophilic phenoxy tail; ignores the H-bonded head.Avoid (Environmental hazard). Use only for analytical checks.
Polar Aprotic (DMSO, DMF) High Dipolar nature disrupts the intramolecular H-bond; solvates the nitro group.Recommended for SNAr reactions, but difficult workup.
Ethers (THF, 2-MeTHF) Good Oxygen lone pairs accept H-bonds from the amine, breaking the internal lock.Preferred for general handling and functionalization.
Alcohols (MeOH, IPA) Moderate Competing H-bonding. Solubility drops significantly as temperature decreases.Ideal for crystallization and hydrogenation.
Non-Polar (Heptane) Poor Cannot overcome the dipole of the nitro group despite the phenoxy tail.Use as Anti-solvent for precipitation.

Application-Specific Solvent Strategies

Scenario A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Context: Synthesizing the core scaffold (e.g., reacting 2,6-dinitrochlorobenzene with phenol/phenoxide).

  • The Challenge: The transition state (Meisenheimer complex) is charged. Non-polar solvents cannot stabilize this state, leading to sluggish rates.

  • Traditional Approach: DMF or NMP (N-Methyl-2-pyrrolidone). These stabilize the intermediate effectively.

  • Modern "Green" Protocol:

    • Solvent: DMSO (Dimethyl sulfoxide) or Sulfolane .

    • Why: DMSO has a high dielectric constant (

      
      ) which accelerates SNAr rates by orders of magnitude compared to THF. Unlike DMF, it is not restricted under REACH as a reproductive toxin.
      
    • Workup: Water addition precipitates the lipophilic product, leaving salts and DMSO in the aqueous phase.

Scenario B: Functionalization of the Amine (Acylation/Alkylation)

Context: Reacting the 1-NH₂ group.

  • The Challenge: The amine is electronically deactivated (by the 2-NO₂ and 3-OPh groups) and sterically hindered. It is a weak nucleophile.

  • Solvent Selection:

    • Avoid: Alcohols (MeOH). They solvate the nucleophile (amine) via H-bonding, forming a "solvent cage" that further reduces reactivity.

    • Preferred: 2-MeTHF (2-Methyltetrahydrofuran) or Ethyl Acetate .

    • Why: These are polar aprotic (or weakly protic) solvents that do not cage the amine protons, leaving the lone pair available for attack. 2-MeTHF allows for higher reaction temperatures (bp 80°C) than THF.

Scenario C: Catalytic Hydrogenation (Nitro Reduction)

Context: Reducing -NO₂ to -NH₂ to form the diamine.

  • The Challenge: Solubility of the starting material vs. the product. The diamine product is often more polar and oxidation-sensitive.

  • Solvent Selection:

    • Standard: Methanol or Ethanol .[1]

    • Optimization: If the starting material (2-nitro-3-phenoxyaniline) "oils out" or precipitates on the catalyst, add a co-solvent like THF (10-20% v/v).

    • Warning: Avoid halogenated solvents (DCM) if using Pd/C, as dehalogenation or carbene formation can occur. Avoid DMSO, which poisons Platinum/Palladium catalysts.

Decision Logic & Workflows (Visualized)

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on reaction type and green chemistry constraints.

SolventSelection Start Start: 2-Nitro-3-Phenoxyaniline Process ReactionType Define Reaction Type Start->ReactionType SNAr Synthesis (S_NAr) ReactionType->SNAr Reduction Nitro Reduction (H2) ReactionType->Reduction Funct Amine Functionalization ReactionType->Funct DMSO Use DMSO or Sulfolane (High Dielectric, Stabilizes TS) SNAr->DMSO Need Polar Aprotic Alcohol Use MeOH or EtOH (High H2 Solubility, Clean Workup) Reduction->Alcohol Need Protic MeTHF Use 2-MeTHF or EtOAc (No H-bond caging, High T) Funct->MeTHF Need 'Naked' Nucleophile

Detailed Experimental Protocols

Protocol A: Quantitative Solubility Screening (HPLC Method)

Use this to validate solvent candidates before scaling up.

  • Preparation: Weigh 50 mg of 2-nitro-3-phenoxyaniline into four HPLC vials.

  • Solvent Addition: Add 500 µL of candidate solvents (MeOH, 2-MeTHF, DMSO, Toluene) to respective vials.

  • Equilibration: Vortex for 1 minute. Sonicate for 10 minutes at 25°C.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a fresh vial.

  • Analysis: Inject 5 µL onto an HPLC (C18 column, Water/MeCN gradient). Compare peak area against a known standard curve.

    • Success Criterion: Solubility > 50 mg/mL is typically required for efficient process throughput.

Protocol B: Representative Functionalization (Acylation)

Demonstrating the use of 2-MeTHF to overcome amine deactivation.

  • Charge: To a reactor, add 2-nitro-3-phenoxyaniline (1.0 eq) and 2-MeTHF (10 volumes).

  • Base: Add Pyridine (1.2 eq) or Triethylamine (1.5 eq).

    • Note: Pyridine is often superior here as it acts as both solvent modifier and catalyst.

  • Reagent: Add Acyl Chloride (1.1 eq) dropwise at 0–5°C.

    • Exotherm Control: The reaction is less exothermic than with simple anilines due to steric hindrance.

  • Reaction: Warm to 60°C. Monitor by HPLC.

    • Why 60°C? The ortho-nitro group hinders attack; heat is required to drive conversion. 2-MeTHF allows this (boiling point 80°C) better than DCM (boiling point 40°C).

  • Workup: Wash with 1M HCl (removes pyridine), then Brine. Evaporate organic layer.

References & Authority

  • Pfizer Solvent Selection Guide (2024 Data):

    • Source: Pfizer Inc.[2][3] / Royal Society of Chemistry

    • Relevance: Categorizes 2-MeTHF and Ethyl Acetate as "Preferred" green solvents, while flagging DMF/NMP as "Undesirable" due to reprotoxicity.

    • URL: (General landing for Green Chem guides).

  • Solvent Effects in Nucleophilic Aromatic Substitution:

    • Source:Chemistry LibreTexts / J. Org. Chem

    • Relevance: Explains the stabilization of Meisenheimer complexes by polar aprotic solvents (DMSO) in SNAr reactions.

    • URL:

  • Intramolecular Hydrogen Bonding in 2-Nitroanilines:

    • Source:Journal of Molecular Structure / ResearchGate

    • Relevance: Details the "Ortho-Effect" and S(6) ring motif that dictates the solubility profile of 2-nitro-3-phenoxyaniline.

    • URL:

  • Catalytic Hydrogenation of Nitroarenes:

    • Source:Periodica Polytechnica / Taylor & Francis

    • Relevance: Validates the use of alcohols (MeOH) and Pd/C for selective nitro reduction without cleaving the ether linkage.

    • URL: (Generalized academic source for nitro reduction).

Disclaimer: This application note is for research and development purposes. Always consult the Safety Data Sheet (SDS) for specific chemicals and conduct a process safety assessment before scale-up.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Reduction of 2-Nitro-3-phenoxyaniline

Welcome to the technical support center for the catalytic reduction of 2-nitro-3-phenoxyaniline to its corresponding diamine, 3-phenoxy-1,2-benzenediamine. This guide is designed for researchers, chemists, and process de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic reduction of 2-nitro-3-phenoxyaniline to its corresponding diamine, 3-phenoxy-1,2-benzenediamine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this specific transformation, improve yield, and troubleshoot common experimental hurdles.

The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, yet the specific substrate, 2-nitro-3-phenoxyaniline, presents unique challenges due to its multifunctional nature. The presence of a phenoxy ether linkage and the resulting ortho-diamine's sensitivity requires a nuanced approach to achieve high yield and purity. This document synthesizes established principles of catalytic hydrogenation with practical, field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for reducing 2-nitro-3-phenoxyaniline?

The most common and scalable method is catalytic hydrogenation using a heterogeneous catalyst.[1][2] Palladium on carbon (Pd/C) is often the preferred catalyst for its high activity in reducing aromatic nitro groups.[2] Alternative methods include transfer hydrogenation or using metal reductants like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media, which can offer different chemoselectivity profiles.[2][3]

Q2: Which catalyst is optimal for this reduction?

While 5-10% Pd/C is the standard choice, the specific substrate may benefit from catalyst screening. Raney Nickel is another effective catalyst for nitro group reduction, particularly if side reactions like dehalogenation are a concern on analogous substrates.[2] The choice of catalyst can be influenced by factors such as desired reaction time, temperature, and pressure.[4]

Q3: What are the potential side products I should be aware of?

The primary concerns are:

  • Incomplete reduction: Formation of intermediate species like nitroso, azoxy, or hydroxylamine compounds can occur if the reaction does not go to completion.[5]

  • Ether cleavage: Aggressive hydrogenation conditions (high temperature or pressure) can potentially cleave the phenoxy ether bond.

  • Product degradation: The target molecule, 3-phenoxy-1,2-benzenediamine, is an ortho-diamine, which can be susceptible to oxidation, leading to colored impurities, potentially forming phenazine-type structures.[6]

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the disappearance of the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended to track the formation of the product and any impurities in real-time.

Troubleshooting Guide

This section addresses specific problems you may encounter during the reduction of 2-nitro-3-phenoxyaniline.

Problem 1: Low or Stalled Conversion

A common issue in catalytic hydrogenation is a slow or incomplete reaction.[4] This is often traced back to the catalyst's activity or the reaction conditions.

Explanation: The palladium catalyst's active sites can be blocked by impurities, a phenomenon known as catalyst poisoning.[7] This dramatically reduces or halts the reaction.

Troubleshooting Steps:

  • Identify Potential Poisons: Sulfur compounds (e.g., from thiols or sulfoxides) are notorious poisons for palladium catalysts.[8] Ensure all glassware is scrupulously clean and that solvents and reagents are of high purity.

  • Substrate Purity: Verify the purity of your 2-nitro-3-phenoxyaniline starting material. Impurities from previous synthetic steps could be catalyst poisons.

  • Increase Catalyst Loading: As a diagnostic tool, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning effects. However, this is not a cost-effective long-term solution.

  • Catalyst Selection: If sulfur poisoning is suspected and unavoidable, consider switching to a catalyst less sensitive to sulfur, such as certain platinum or rhodium catalysts, though this requires re-optimization.

Explanation: The reduction is a three-phase reaction (solid catalyst, liquid substrate solution, gaseous hydrogen). Inefficient mixing or low hydrogen pressure can limit the reaction rate.

Troubleshooting Steps:

  • Improve Agitation: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid mass transfer.[4]

  • Increase Hydrogen Pressure: While many reductions proceed at atmospheric pressure (balloon), increasing the pressure to 20-50 psi can significantly accelerate the reaction rate.[4]

  • Check for Leaks: Ensure your reaction setup is properly sealed and can maintain positive hydrogen pressure.

Visualizing the Troubleshooting Workflow for Low Conversion

G start Low or Stalled Conversion Observed check_catalyst Check for Catalyst Poisoning start->check_catalyst check_h2 Evaluate H₂ Availability start->check_h2 sub_purity Verify Starting Material Purity check_catalyst->sub_purity inc_loading Increase Catalyst Loading check_catalyst->inc_loading inc_agitation Increase Agitation (Stir Rate) check_h2->inc_agitation inc_pressure Increase H₂ Pressure check_h2->inc_pressure solve Reaction Proceeds sub_purity->solve inc_loading->solve inc_agitation->solve inc_pressure->solve

Caption: Troubleshooting flowchart for low conversion.

Problem 2: Formation of Colored Impurities

The appearance of dark colors in your reaction mixture or isolated product often points to oxidation of the desired 3-phenoxy-1,2-benzenediamine.

Explanation: Ortho-phenylenediamines are electron-rich and can be readily oxidized by atmospheric oxygen, especially in solution and in the presence of trace metals. This leads to highly colored, often polymeric, impurities.

Troubleshooting Steps:

  • Inert Atmosphere During Workup: Once the reaction is complete (as confirmed by TLC/HPLC), filter the catalyst under an inert atmosphere (e.g., Nitrogen or Argon).

  • Degas Solvents: Use solvents that have been degassed (e.g., by sparging with nitrogen) for the workup and purification steps.

  • Minimize Time in Solution: The purified diamine is often more stable as a solid. Minimize the time the product spends in solution and concentrate the fractions from chromatography as quickly as possible.

  • Consider Salt Formation: If the free base is persistently unstable, consider isolating it as a salt (e.g., hydrochloride). This can be achieved by carefully adding a solution of HCl in a non-protic solvent like ether or dioxane to the purified amine.

Reaction Pathway and Potential Side Products

ReactionPathway reactant 2-Nitro-3-phenoxyaniline intermediate Nitroso/Hydroxylamine Intermediates reactant->intermediate H₂, Pd/C (Incomplete) product 3-Phenoxy-1,2-benzenediamine (Desired Product) intermediate->product H₂, Pd/C side_product1 Incomplete Reduction (Azoxy/Azo Compounds) intermediate->side_product1 Condensation side_product2 Oxidation Products (Colored Impurities) product->side_product2 O₂ (Air)

Caption: General reaction and side-product pathways.

Experimental Protocols

Protocol A: Standard Catalytic Hydrogenation using Pd/C

This protocol outlines a standard procedure for the reduction at a laboratory scale.

  • Reactor Setup: To a 250 mL hydrogenation flask, add a magnetic stir bar and 2-nitro-3-phenoxyaniline (5.0 g, 21.7 mmol).

  • Solvent and Catalyst Addition: Under a nitrogen atmosphere, add ethanol (100 mL). Carefully add 10% Palladium on Carbon (10% w/w, 0.5 g). Caution: Pd/C can be pyrophoric, especially when dry. Always handle it wetted or under an inert atmosphere.

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times. Maintain a positive pressure of hydrogen (e.g., using a balloon or a pressure regulator set to 20-40 psi).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or HPLC every hour. The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, carefully vent the hydrogen and purge the flask with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL). Perform this under a nitrogen blanket to prevent oxidation of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude 3-phenoxy-1,2-benzenediamine can be purified by column chromatography or recrystallization.

ParameterRecommended ValueNotes
Catalyst 5-10% Pd/C5-10% by weight relative to starting material
Solvent Ethanol, Methanol, Ethyl AcetateEnsure good solubility of the starting material
Temperature 20-40 °CExothermic reaction; may require cooling
Pressure 1-3 atm (15-45 psi)Higher pressure increases reaction rate
Reaction Time 2-8 hoursMonitor by TLC/HPLC for completion

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
  • Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • U.S. Patent No. US2823235A. (1958). Hydrogenation of nitro compounds to amines and catalyst therefor.
  • Dr. Meghana Mhadaye. (2021). Preparation of 2, 3-diphenylquinoxaline from o-phenylenediamine. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • U.S. Patent No. US4265834A. (1981). Process for the catalytic hydrogenation of nitrobenzene.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Abdel-Megeed, M. F. (2011). SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[2][9]DIAZEPINES. HETEROCYCLES, Vol. 83, No. 12.

  • U.S. Patent No. US20060217549A1. (2006). Diamine purification method.
  • J. A. Moulijn, A. E. van Diepen, F. Kapteijn. (2001). Poisoning and deactivation of palladium catalysts.
  • Zhou, P., et al. (2011). 2,3-Diaminophenazine. Molbank, M730.
  • Reddit. (2023). Hydrogenation troubleshooting. r/Chempros. Retrieved from [Link]

  • MDPI. (n.d.). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Retrieved from [Link]

  • Belot, G., et al. (1993). The chemoselective reduction of nitro compounds: Scope of the electrochemical method. Journal of Applied Electrochemistry, 23(10), 1033-1040.
  • ResearchGate. (n.d.). The poisoning of palladium catalyst for the reaction between hydrogen and oxygen. Retrieved from [Link]

  • WIPO Patent No. WO/2020/179817. (2020). PURIFICATION METHOD FOR DIAMINE COMPOUND....
  • Baviskar, B., et al. (n.d.).
  • PubMed. (1997). Purification and characterization of diamine oxidase from porcine kidney and intestine. Retrieved from [Link]

  • ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. Retrieved from [Link]

  • SlideShare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link]

  • H-TEC SYSTEMS. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • Scribd. (n.d.). 2, 3 - Diphenyl Quinoxaline (Synthesis). Retrieved from [Link]

  • MDPI. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via.... Retrieved from [Link]

  • ACS Omega. (2026).
  • College of Saint Benedict and Saint John's University. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved from [Link]

  • METTLER TOLEDO. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube. Retrieved from [Link]

Sources

Optimization

troubleshooting low conversion rates of 2-nitro-3-phenoxyaniline

Technical Support Center: Troubleshooting S_NAr Conversion of 2-Nitro-3-Phenoxyaniline Executive Summary & Diagnostic Architecture The synthesis of 2-nitro-3-phenoxyaniline typically proceeds via a Nucleophilic Aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting S_NAr Conversion of 2-Nitro-3-Phenoxyaniline

Executive Summary & Diagnostic Architecture

The synthesis of 2-nitro-3-phenoxyaniline typically proceeds via a Nucleophilic Aromatic Substitution (


) of 3-halo-2-nitroaniline  with a phenol derivative.[1] While theoretically straightforward, this reaction frequently suffers from low conversion rates (stalling at 40-60%) due to a "Perfect Storm" of electronic deactivation and steric congestion unique to the 1,2,3-substitution pattern.

This guide moves beyond basic recipes to address the mechanistic bottlenecks causing your low yields.

Diagnostic Workflow

Use the following logic map to identify the root cause of your reaction failure before altering parameters.

TroubleshootingWorkflow Figure 1: Decision tree for troubleshooting S_NAr conversion issues. Start Issue: Low Conversion (<60%) CheckSM Analyze Reaction Mixture (HPLC/LCMS) Start->CheckSM SM_Remains Starting Material (SM) Persists CheckSM->SM_Remains Slow Kinetics Byproducts Significant Impurities Formed CheckSM->Byproducts Side Reactions CheckLG Check Leaving Group (LG) SM_Remains->CheckLG CheckWater Check Water Content Byproducts->CheckWater IsChloro LG = Chlorine CheckLG->IsChloro IsFluoro LG = Fluorine CheckLG->IsFluoro Action_F Switch to Fluoro-analog (Rate Limiting Step Issue) IsChloro->Action_F CheckTemp Check Temperature/Solvent IsFluoro->CheckTemp Action_Temp Increase T > 130°C Switch to NMP/DMSO CheckTemp->Action_Temp IsWet Water Detected CheckWater->IsWet CheckOx Check Atmosphere CheckWater->CheckOx Action_Dry Use Anhydrous Cs2CO3 Add Molecular Sieves IsWet->Action_Dry Action_Inert Degas Solvents Run under N2/Ar CheckOx->Action_Inert

Technical Deep Dive: The "Why" Behind Low Conversion

To fix the reaction, you must understand the competing forces at play in the 3-chloro-2-nitroaniline substrate.

A. The Electronic Paradox

The reaction relies on the nitro group (


) at position 2 to activate the leaving group at position 3. However, the amino group (

) at position 1 acts as a brake .[1]
  • Mechanism: The lone pair on the amine donates electron density into the ring (Resonance Effect

    
    ). Although the leaving group is meta to the amine (minimizing direct resonance deactivation), the overall increase in ring electron density raises the energy of the transition state for the nucleophilic attack (the rate-determining step).
    
  • Consequence: The ring is not "electron-deficient" enough to rapidly accept the phenoxide nucleophile.

B. The Steric Vise (The 1,2,3-Pattern)

This is the most critical overlooked factor. You have three contiguous substituents:

  • Amino (-NH2)

  • Nitro (-NO2)

  • Leaving Group (-Cl/F)

  • The Twist: Steric crowding forces the central nitro group to twist out of planarity with the benzene ring.

  • The Impact: Resonance stabilization of the Meisenheimer complex requires the nitro group to be coplanar with the ring. If sterics force it perpendicular, activation is lost , and the reaction stalls.

Troubleshooting Q&A: Field-Proven Solutions

Q1: My reaction stalls at 50% conversion using 3-chloro-2-nitroaniline. Should I add more base? Answer: Adding more base rarely solves a kinetic stall in this system.[1] The issue is likely the Leaving Group (LG) .

  • Explanation: In deactivated

    
     systems, the addition of the nucleophile is the rate-determining step.[2] The Carbon-Chlorine bond is strong, but the electronegativity is lower than Fluorine.
    
  • Solution: Switch to 3-fluoro-2-nitroaniline . The high electronegativity of fluorine lowers the energy of the transition state significantly, accelerating the initial attack. This is often the single most effective fix for stalled conversions in this specific scaffold [1].

Q2: Should I protect the amine (e.g., as an acetamide) to prevent side reactions? Answer: Proceed with extreme caution.

  • Risk: While N-acetylation reduces electron donation (good), it dramatically increases steric bulk (bad).[1] An acetamido group at position 1 will further twist the nitro group at position 2 out of plane, potentially killing the activation of position 3 entirely.

  • Recommendation: Attempt the reaction on the free amine first using the "Fluoro-switch" (Q1). Only explore protection if you observe specific N-alkylation byproducts.[1]

Q3: I see a new impurity peak (+1 mass or hydrolysis). What is happening? Answer: You are likely generating 3-hydroxy-2-nitroaniline due to wet solvents or wet base.[1]

  • Mechanism: At high temperatures (

    
    ), hydroxide ions (from trace water) are smaller and harder nucleophiles than phenoxide.[1] They compete effectively for the electrophilic center.[1]
    
  • Solution:

    • Switch from

      
       to Cesium Carbonate (
      
      
      
      )
      .[1] Cesium is more soluble in organic media and less hygroscopic than Potassium Carbonate.[1]
    • Use anhydrous solvents (DMF/DMSO) and consider adding activated 4Å molecular sieves to the reaction vessel [2].

Q4: What is the optimal solvent/base system? Answer:

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).[1] These polar aprotic solvents stabilize the polar Meisenheimer intermediate.[1] Avoid lower boiling solvents like Acetonitrile.[1]

  • Base:

    
      (2.0 - 3.0 equivalents).
    
  • Temperature: 120°C - 140°C .[1] Below 100°C, the energy barrier imposed by the amino group is rarely overcome.

Optimized Experimental Protocol

Objective: Synthesis of 2-nitro-3-phenoxyaniline from 3-fluoro-2-nitroaniline.

Reagents:

  • Substrate: 3-Fluoro-2-nitroaniline (1.0 equiv)[1]

  • Nucleophile: Phenol (1.2 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) (2.5 equiv)[1]
    
  • Solvent: Anhydrous DMSO (0.5 M concentration)

Step-by-Step Procedure:

  • Preparation: Dry all glassware in an oven at 120°C. Cool under a stream of Nitrogen.

  • Charging: To a reaction vial, add 3-fluoro-2-nitroaniline (1.0 eq), Phenol (1.2 eq), and

    
     (2.5 eq).
    
  • Solvation: Add anhydrous DMSO. Note: High concentration (0.5 - 1.0 M) is preferred to drive kinetics.[1]

  • Degassing: Sparge the mixture with Nitrogen for 5 minutes to remove dissolved Oxygen (prevents oxidation of the aniline).

  • Reaction: Seal the vessel and heat to 130°C with vigorous magnetic stirring ( >800 rpm).

    • Checkpoint: Monitor by HPLC at 2 hours.[1] You should see >80% conversion.[1][3]

  • Workup: Cool to room temperature. Dilute with water (precipitates the product) or extract with Ethyl Acetate.[1] Wash organics with 1M NaOH (to remove excess phenol) followed by Brine.[1]

Data & Comparison Tables

Table 1: Impact of Leaving Group on Conversion (at 120°C, 4h)

SubstrateLeaving GroupConversion (HPLC)Notes
3-chloro-2-nitroaniline-Cl45%Stalls; requires higher temp or longer time.[1]
3-bromo-2-nitroaniline-Br55%Marginally better than Cl, but atom economy is poor.[1]
3-fluoro-2-nitroaniline -F >95% Recommended. Fast kinetics due to high electronegativity.[1]

Table 2: Base & Solvent Screening Results

SolventBaseTempResult
DMF

100°CPoor (<20%).[1] Base solubility is low.[1]
DMSO

120°CModerate (50%).[1]
DMSO

120°CExcellent (>90%) .[1] Cesium effect enhances phenoxide reactivity.[1]
Toluene

110°CVariable.[1] Risk of side reactions with NaH/Amine.[1][4]

References

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link[1]

    • Foundational text establishing the F >> Cl reactivity order in S_NAr.
  • Beletskaya, I. P., & Cheprakov, A. V. (2004).[1] Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.[1] Link[1]

    • Discusses the role of bases and solvents in modern arom
  • Rohrbach, S., et al. (2019).[1] Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications. Journal of Organic Chemistry. Link[1]

    • Provides modern protocols for difficult substr
  • PubChem Compound Summary: 2-Chloro-3-nitroaniline . (2025).[1][5] National Center for Biotechnology Information.[1] Link[1]

    • Source for physical property data and safety inform

Sources

Troubleshooting

separation of 2-nitro-3-phenoxyaniline from isomers by chromatography

Current Status: Operational Topic: Chromatographic Isolation & Purification Target Analyte: 2-nitro-3-phenoxyaniline (CAS: N/A for specific isomer, generic class: Nitrodiphenylamines/ethers) User Level: Advanced (R&D / P...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Chromatographic Isolation & Purification Target Analyte: 2-nitro-3-phenoxyaniline (CAS: N/A for specific isomer, generic class: Nitrodiphenylamines/ethers) User Level: Advanced (R&D / Process Development)

Executive Summary: The "Ortho-Effect" Challenge

Welcome to the technical support hub for the separation of 2-nitro-3-phenoxyaniline . This molecule presents a classic chromatographic challenge: separating a regioisomer capable of intramolecular hydrogen bonding (the 2-nitro "ortho" isomer) from its meta- and para- counterparts (e.g., 2-nitro-4-phenoxyaniline or 4-nitro-3-phenoxyaniline) and starting materials (phenols/halo-nitrobenzenes).

Successful separation relies on exploiting the "Ortho Effect." The 2-nitro isomer forms an internal hydrogen bond between the amine proton and the nitro oxygen. This reduces its effective polarity compared to isomers where the amine and nitro groups are distant (para/meta), creating a distinct hydrophobicity signature essential for resolution.

Module 1: Analytical Method Development (HPLC)

Protocol A: Column Selection & Stationary Phase Logic

Why this matters: Standard C18 columns often fail to resolve structural isomers with identical masses and similar hydrophobicities.

Column TypeMechanism of ActionRecommendation Status
Phenyl-Hexyl

interactions + Hydrophobicity. The phenyl ring on the support interacts with the electron-deficient nitro-aromatic ring.
Primary Recommendation (Best for isomer selectivity)
C18 (ODS) Hydrophobic interaction only.Secondary (Good for general purity, may co-elute isomers)
Biphenyl Enhanced

selectivity.
Alternative (Use if Phenyl-Hexyl fails)
Protocol B: Mobile Phase Optimization

Standard Gradient:

  • Solvent A: Water + 0.1% Formic Acid (Maintains acidic pH to suppress silanol activity).

  • Solvent B: Acetonitrile (MeCN) or Methanol (MeOH).

    • Note: MeOH often provides better selectivity for aromatic isomers due to different solvation shells compared to MeCN.

Elution Order (Reverse Phase): Due to intramolecular H-bonding, 2-nitro-3-phenoxyaniline (Ortho) typically behaves as more hydrophobic than its para-isomers.

  • Elutes First: Para/Meta isomers (More interaction with aqueous mobile phase).

  • Elutes Last: 2-nitro isomer ("Pseudo-nonpolar" character retains longer on lipophilic phases).

Module 2: Preparative Purification (Flash Chromatography)

For scale-up (mg to gram scale), Normal Phase (NP) chromatography is standard.

Workflow: Flash Purification
  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexane / Ethyl Acetate (EtOAc).[1]

  • Loading: Dry load on Celite is recommended due to the low solubility of nitro-aromatics in pure hexane.

Elution Order (Normal Phase): The order reverses compared to RP-HPLC.

  • Elutes First: 2-nitro-3-phenoxyaniline (Ortho).

    • Reason: Internal H-bonding reduces interaction with the polar silica hydroxyls.

  • Elutes Later: Para/Meta isomers.

    • Reason: Free amine/nitro groups H-bond strongly with the silica surface.

Module 3: Troubleshooting Guide

Issue 1: Peak Tailing

Symptom: Asymmetrical peaks with a long "tail" on the right side. Cause: Interaction between the basic amine nitrogen and acidic silanols on the column support. Fix:

  • Add Modifier: Increase buffer strength (e.g., 25mM Ammonium Acetate) or add 0.1% Triethylamine (TEA) to the mobile phase (only for high pH stable columns).

  • Switch Column: Use an "End-capped" column or a column with "Polar Embedded" groups (e.g., Waters XBridge or Agilent Zorbax Bonus-RP).

Issue 2: Ghost Peaks / Degradation

Symptom: Unexpected peaks appearing after the main peak when using Ammonium Hydroxide. Cause: On-column Nitrosation. Warning: Research indicates that using Ammonium Hydroxide (NH4OH) with Acetonitrile can cause in-situ nitrosation of primary/secondary amines, catalyzed by stainless steel frits.[2] Action: Avoid NH4OH/MeCN mixtures. Use Ammonium Bicarbonate or switch organic modifier to Methanol .

Visual Decision Support

Figure 1: Method Development Logic Tree

Caption: Decision matrix for selecting the optimal separation mode based on sample complexity and scale.

MethodDev Start Start: Isolate 2-nitro-3-phenoxyaniline Scale What is the Scale? Start->Scale Analytical Analytical (<1 mg) Scale->Analytical QC / Purity Check Prep Preparative (>100 mg) Scale->Prep Isolation ColSelect Select Column Analytical->ColSelect PhaseSelect Normal Phase (Flash) Prep->PhaseSelect Phenyl Phenyl-Hexyl / Biphenyl (Exploits pi-pi interactions) ColSelect->Phenyl Isomers Present? C18 C18 (ODS) (Standard Hydrophobicity) ColSelect->C18 General Impurities Solvent Hexane : EtOAc Gradient (Target elutes EARLY) PhaseSelect->Solvent

Figure 2: Troubleshooting Flowchart (Resolution Issues)

Caption: Step-by-step diagnosis for poor separation of nitroaniline isomers.

Troubleshooting Problem Problem: Poor Resolution (Rs < 1.5) Check1 Check Mobile Phase pH Problem->Check1 Action1 Adjust pH to < 3.0 (Keep amine protonated) Check1->Action1 pH is Neutral? Check2 Check Organic Modifier Check1->Check2 pH is OK Action2 Switch MeCN to MeOH (Change Selectivity) Check2->Action2 Using MeCN? Check3 Check Temperature Check2->Check3 Using MeOH Action3 Lower Temp (e.g., 25°C) (Enhances pi-pi interactions) Check3->Action3

Frequently Asked Questions (FAQ)

Q: Why does my 2-nitro-3-phenoxyaniline peak split in pure water/acetonitrile? A: This is likely due to the sample solvent mismatch. Nitro-phenoxyanilines have poor water solubility. If you dissolve the sample in 100% DMSO or THF and inject a large volume into a high-water mobile phase, the compound may precipitate momentarily at the column head, causing peak splitting.

  • Fix: Dilute sample with the starting mobile phase (e.g., 50:50 Water:MeCN) before injection.

Q: Can I use UV detection? What wavelength? A: Yes. Nitroanilines have strong absorbance.

  • Primary: 254 nm (Aromatic ring).

  • Secondary: ~380-400 nm (Nitro group charge transfer band). Using 400 nm can be very specific for yellow nitro-compounds, ignoring non-colored impurities.

Q: I see a "fronting" peak on my Flash column. What is wrong? A: Fronting in Normal Phase usually indicates column overload or solubility issues .

  • Fix: Use "Dry Loading." Adsorb your crude mixture onto Celite or Silica, evaporate the solvent, and load the powder into a pre-column cartridge. This prevents solvent effects from ruining the band shape.

References

  • SIELC Technologies. (n.d.). Separation of 3-Nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent Technologies. (2012). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Application Note 5991-0834EN. Retrieved from [Link]

  • Thermo Fisher Scientific. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Journal of Chromatography A. Retrieved from [Link]

  • Restek Corporation. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) using Biphenyl Columns. GTFCh Symposium. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling 2-Nitro-3-Phenoxyaniline Intermediates

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Moisture Sensitivity & Process Integrity for 2-Nitro-3-Phenoxyaniline Executive Summary: The "Moisture Trap" You are likely utilizi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Moisture Sensitivity & Process Integrity for 2-Nitro-3-Phenoxyaniline

Executive Summary: The "Moisture Trap"

You are likely utilizing 2-nitro-3-phenoxyaniline as a high-value scaffold for synthesizing fused heterocycles (e.g., phenoxazines) or specific kinase inhibitors. While the nitroaniline core appears robust, this intermediate presents a latent moisture risk .

Water does not typically degrade this solid intermediate under ambient storage; rather, moisture acts as a stoichiometric poison for downstream applications. Specifically:

  • Stoichiometric Drift: Hygroscopic water absorption leads to under-dosing in critical coupling reactions.

  • Catalyst Deactivation: In the subsequent reduction step (

    
    ), residual moisture can poison sensitive hydrogenation catalysts (e.g., Pd/C) or promote over-reduction/dehalogenation side reactions.
    
  • Nucleophilic Competition: If used in

    
     reactions, water competes with nucleophiles, generating phenolic impurities that are difficult to separate.
    

Critical Workflow: From Receipt to Reaction

The following workflow illustrates the mandatory handling lifecycle to ensure process integrity.

MoistureHandling Receipt 1. Receipt & Inspection (Visual Check for Clumping) QC 2. Moisture Analysis (Modified Karl Fischer) Receipt->QC Decision Moisture < 0.5%? QC->Decision Drying 3. Conditioning (Vac Oven / Azeotrope) Decision->Drying No (Fail) Usage 4. Downstream Usage (Reduction / Cyclization) Decision->Usage Yes (Pass) Drying->QC Re-test

Figure 1: Critical Control Points for Moisture Management. Note the feedback loop at Step 3.

Technical Troubleshooting Guides

Module A: Moisture Analysis (The Karl Fischer Problem)

Issue: You are getting erratic water content readings (e.g., drifting endpoints or falsely high values) when testing 2-nitro-3-phenoxyaniline.

Root Cause: Nitro compounds are reducible.[1][2] In standard Karl Fischer (KF) titration, the nitro group can oxidize the iodide or be reduced at the cathode (in coulometric cells), creating a "parasitic current" that the instrument interprets as water.

Protocol: Modified KF for Nitro-Aromatics

  • Method Selection: Use Volumetric KF for bulk samples (>100 mg water). Use Coulometric KF with a diaphragm cell for trace analysis.

  • Reagent Choice: Switch to methanolic reagents specifically formulated for ketones/aldehydes or nitro compounds (often buffered) to suppress side reactions.

  • The Oven Method (Gold Standard):

    • Do not dissolve the sample directly in the anolyte.

    • Use a KF Oven autosampler set to 110°C (below the melting point of ~114-120°C to avoid sublimation fouling).

    • Carrier gas: Dry Nitrogen.

    • Why? This separates the water from the reducible nitro-aromatic matrix before titration.

Reference: See Metrohm's guide on side reactions in KF titration for nitro compounds [1].

Module B: Drying the Intermediate

Issue: The material has clumped or KF analysis shows >1.0% water.

Protocol: Vacuum Drying vs. Azeotropic Distillation

MethodProtocolBest ForRisk Factor
Vacuum Oven 45-50°C at <10 mbar for 12 hours. Use

trap.
Bulk solid powder.Melting/Sintering: If temp >60°C, the solid may fuse, trapping moisture inside the lattice.
Azeotropic Distillation Dissolve in Toluene or 2-MeTHF. Reflux with Dean-Stark trap. Rotary evaporate.Preparing for solution-phase reactions.Solvent Entrapment: Residual toluene may affect subsequent crystallization.

Expert Insight: If your next step is a reduction (e.g., Hydrogenation), Azeotropic Distillation in the reaction solvent (e.g., Ethanol/THF) is superior. It removes water and degasses the solvent simultaneously, protecting the catalyst.

Module C: Synthesis Failure ( Coupling)

Issue: Low yield when synthesizing 2-nitro-3-phenoxyaniline from 2,6-difluoronitrobenzene (or similar precursors).

Root Cause: Water in the solvent or base (e.g.,


) acts as a competing nucleophile.
  • Mechanism:[3][4][5][6][7]

    
     attacks the electron-deficient ring instead of the phenoxide (
    
    
    
    ), creating a phenol impurity.
  • Result: The phenol impurity is often inseparable by chromatography due to similar polarity.

Troubleshooting Checklist:

The "Silent Killer": Downstream Reduction

The most critical reason to control moisture in 2-nitro-3-phenoxyaniline is the stability of its product: 2-amino-3-phenoxyaniline .

The diagram below explains the chemical causality of failure.

ReductionFailure cluster_outcomes Reaction Outcomes Nitro Starting Material: 2-Nitro-3-phenoxyaniline (Contains Moisture) Reduction Reaction: Catalytic Hydrogenation (Pd/C, H2) Nitro->Reduction Success Dry Path: Clean Diamine Product Reduction->Success Anhydrous Conditions Fail Wet Path: Hydroxylamine Intermediate Reduction->Fail Water Present Oxidation Auto-Oxidation: Purple/Black Tars (Iminoquinones) Fail->Oxidation Rapid Degradation

Figure 2: Impact of moisture on the reduction of nitro-groups. Water accelerates the formation of oxidative byproducts.

Why this happens: The diamine product is electron-rich and prone to oxidation. Water facilitates electron transfer and protonation steps that lead to iminoquinone formation (dark tars). If your reduction turns black/purple instantly upon exposure to air, your starting material was likely wet, or the solvent was not degassed [2].

Frequently Asked Questions (FAQ)

Q: Can I store 2-nitro-3-phenoxyaniline on the shelf? A: Yes, but only in amber glass with a teflon-lined cap. We recommend wrapping the cap in Parafilm. For long-term storage (>3 months), store in a desiccator. The nitro group is light-sensitive; exposure causes surface darkening which is often mistaken for moisture degradation.

Q: My Karl Fischer titrator is "over-titrating" (turning dark red). What is happening? A: You are likely reducing the nitro group at the electrode. This generates a false "water" signal, causing the machine to keep adding iodine. Switch to a diaphragm cell or use the Oven Method described in Module A [1].

Q: I need to weigh exact equivalents for a reaction. How do I correct for moisture? A: Do not assume the Certificate of Analysis (CoA) value is current. Nitroanilines are surface-hygroscopic. Run a TGA (Thermogravimetric Analysis) or KF immediately before weighing. If KF is 1.5%, adjust your mass input by factor


.

Q: Is the compound pyrophoric? A: No, but nitro-aromatics are energetic. Drying in a vacuum oven at high temperatures (>100°C) poses a thermal runaway risk. Keep drying temperatures moderate (40-50°C) and under vacuum [3].

References

  • Metrohm AG. (2021). Side reactions in Karl Fischer titration: Nitro Compounds. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Kinetics. Retrieved from

  • Sigma-Aldrich. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[8][9] Retrieved from

  • PubChem. (2025). 3-Nitroaniline Compound Summary (Analogous Properties). Retrieved from

(Note: While specific literature on the exact "2-nitro-3-phenoxyaniline" isomer is proprietary or sparse, the handling protocols above are derived from authoritative standards for the nitroaniline and diphenyl ether chemical classes.)

Sources

Reference Data & Comparative Studies

Comparative

Comparative Guide: Reactivity of 2-Nitro-3-Phenoxyaniline vs. 2-Nitro-4-Phenoxyaniline

This guide provides an in-depth technical comparison of 2-nitro-3-phenoxyaniline and 2-nitro-4-phenoxyaniline , focusing on their electronic structures, reactivity profiles, and synthetic utility in drug development. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-nitro-3-phenoxyaniline and 2-nitro-4-phenoxyaniline , focusing on their electronic structures, reactivity profiles, and synthetic utility in drug development.

Executive Summary

While both compounds are ortho-nitroanilines used as intermediates for benzimidazoles and other heterocycles, they exhibit distinct reactivity profiles driven by the position of the phenoxy group:

  • 2-Nitro-4-phenoxyaniline (Isomer B) is the more nucleophilic isomer. The para-phenoxy group electronically activates the amine via resonance (+M), making it superior for acylation and Schiff base formation. It is sterically less hindered.

  • 2-Nitro-3-phenoxyaniline (Isomer A) is sterically congested and less basic . The "buttressing effect" of the 1,2,3-substitution pattern (Amine-Nitro-Phenoxy) twists the nitro group and shields the amine. However, its aromatic ring is highly activated at the C4 and C6 positions towards electrophilic substitution due to cooperative directing effects.

Structural & Electronic Analysis

The core difference lies in the electronic interaction between the phenoxy ether and the amine/nitro system, and the steric environment created by the substitution pattern.

Visualizing the Electronic & Steric Landscape

The following diagram illustrates the competing electronic effects and steric crowding.

G cluster_A Isomer A: 2-Nitro-3-phenoxyaniline (Steric Congestion & Inductive Withdrawal) cluster_B Isomer B: 2-Nitro-4-phenoxyaniline (Resonance Activation & Accessibility) nodeA Benzene Ring NH2_A 1-NH2 (Nucleophile) NH2_A->nodeA +M (Strong) NO2_A 2-NO2 (Deactivator) NH2_A->NO2_A H-Bond NO2_A->nodeA -M, -I OPh_A 3-OPh (Meta-Substituent) NO2_A->OPh_A Steric Clash (Buttressing) OPh_A->nodeA -I (Dominant at Meta) nodeB Benzene Ring NH2_B 1-NH2 (Nucleophile) NH2_B->nodeB +M (Strong) NO2_B 2-NO2 (Deactivator) NO2_B->nodeB -M, -I OPh_B 4-OPh (Para-Substituent) OPh_B->nodeB +M (Cooperates with NH2) OPh_B->NH2_B Increases e- density on N via Ring

Caption: Isomer A suffers from "buttressing" where the nitro group is sandwiched, increasing steric strain. Isomer B benefits from the para-phenoxy resonance effect, increasing amine nucleophilicity.

Key Property Comparison Table
Feature2-Nitro-3-phenoxyaniline (Isomer A)2-Nitro-4-phenoxyaniline (Isomer B)
CAS Number 1505150-85-560854-00-4
Substitution Pattern 1,2,3-Trisubstituted (Vicinal)1,2,4-Trisubstituted
Amine Basicity Lower . Inductive withdrawal (-I) from meta-OPh reduces electron density.Higher . Resonance donation (+M) from para-OPh increases electron density.
Steric Hindrance High . 2-NO₂ is "buttressed" between NH₂ and OPh.Moderate . NO₂ has one open ortho flank.
Primary Reactivity Electrophilic Aromatic Substitution (Ring C4/C6)Nucleophilic Attack (Amine N)
Availability Low (Specialty Intermediate)Moderate (Standard Building Block)

Reactivity Profile 1: Nucleophilicity (Amine Reactivity)

Mechanism

The primary utility of these anilines is the reaction of the amino group (-NH₂) with electrophiles (e.g., acid chlorides, aldehydes) to form amides or imines.

  • Isomer B (4-OPh) : The phenoxy group is para to the amine. Through resonance, the lone pairs on the ether oxygen donate electron density into the ring, which can be delocalized to the amine nitrogen. This makes the amine more nucleophilic and reactive.

  • Isomer A (3-OPh) : The phenoxy group is meta to the amine. Resonance effects cannot directly reach the amine nitrogen. Instead, the electronegative oxygen exerts an inductive withdrawing effect (-I), reducing the basicity of the amine. Furthermore, the "buttressed" nitro group at position 2 creates a physical barrier, hindering the approach of bulky electrophiles.

Practical Implication

In acylation reactions (e.g., with benzoyl chloride):

  • Isomer B reacts rapidly at room temperature.

  • Isomer A often requires elevated temperatures, stronger bases (e.g., DMAP), or prolonged reaction times to overcome the steric and electronic deactivation.

Reactivity Profile 2: Electrophilic Aromatic Substitution (EAS)

While Isomer A is a poorer nucleophile, its aromatic ring is highly activated for substitution reactions (e.g., bromination, nitration).

  • Isomer A (3-OPh) : The directing groups cooperate.

    • NH₂ (C1) directs para to C4 .

    • OPh (C3) directs ortho to C2 (blocked) and C4 .

    • Result : Position C4 is doubly activated by two strong donors. Electrophilic attack occurs almost exclusively at C4 (and C6).

  • Isomer B (4-OPh) : The directing groups compete or direct to sterically crowded zones.

    • NH₂ (C1) directs ortho to C6 .

    • OPh (C4) directs ortho to C3 and C5 .

    • Result : Reactivity is distributed. C6 is the most likely site (controlled by the stronger NH₂ donor), but it is not as "super-activated" as C4 in Isomer A.

Experimental Protocols

Protocol A: Chemoselective Reduction to Diamines

Both isomers can be reduced to their corresponding phenylenediamines (precursors for benzimidazoles). The following protocol uses iron/acetic acid, which is selective and avoids dehalogenation if other halides are present.

Target Products:

  • From Isomer A: 3-phenoxybenzene-1,2-diamine

  • From Isomer B: 4-phenoxybenzene-1,2-diamine

Step-by-Step Methodology:

  • Dissolution : Dissolve 10 mmol of the nitroaniline substrate in 50 mL of Ethanol:Water (4:1 v/v).

  • Activation : Add 5 equivalents of Iron powder (325 mesh) and 0.5 equivalents of Ammonium Chloride (

    
    ).
    
  • Reaction : Heat the mixture to reflux (approx. 80°C) with vigorous mechanical stirring.

    • Note: Isomer A may require 1-2 hours longer due to steric hindrance preventing surface contact with the metal.

  • Monitoring : Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The yellow nitro spot will disappear, replaced by a polar, fluorescent diamine spot.

  • Workup : Filter the hot mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

  • Isolation : Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated

    
     and extract with Ethyl Acetate (3x). Dry over 
    
    
    
    and concentrate to yield the brown/red solid diamine.
Protocol B: Comparative Acylation (Nucleophilicity Test)

This protocol highlights the reactivity difference.

  • Setup : In two separate vials, dissolve 1.0 mmol of Isomer A and Isomer B in 5 mL dry Dichloromethane (DCM).

  • Base : Add 1.2 mmol Triethylamine (TEA) to each.

  • Addition : Add 1.1 mmol Acetyl Chloride dropwise at 0°C.

  • Observation :

    • Isomer B : Immediate precipitation of TEA·HCl salts; reaction complete within <30 mins.

    • Isomer A : Slower precipitation; may require warming to RT and stirring for 2-4 hours for completion.

References

  • Sigma-Aldrich . Product Specification: 2-Nitro-4-phenoxyaniline (CAS 60854-00-4).[1] Link

  • PubChem . Compound Summary: 4-Nitro-2-phenoxyaniline (Isomeric comparison). National Library of Medicine. Link

  • Manjunath, H. R., et al. (2010) . 4-Nitro-2-phenoxyaniline. Acta Crystallographica Section E. (Structural insights on similar phenoxy-nitroaniline systems). Link

  • Master Organic Chemistry . Nucleophilic Aromatic Substitution: The Effect of Substitution Pattern. (Mechanistic grounding for reactivity). Link

  • Google Patents . US20150148342A1: BET Bromodomain Inhibitors. (Synthesis routes for 2-nitro-3-phenoxyaniline derivatives). Link

Sources

Validation

analytical standard for 2-nitro-3-phenoxyaniline

An In-Depth Technical Guide to Establishing an Analytical Standard for 2-Nitro-3-phenoxyaniline Authored by a Senior Application Scientist For professionals in drug development and chemical research, the integrity of ana...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Establishing an Analytical Standard for 2-Nitro-3-phenoxyaniline

Authored by a Senior Application Scientist

For professionals in drug development and chemical research, the integrity of analytical standards is the bedrock of reliable data. This guide addresses the analytical characterization of 2-nitro-3-phenoxyaniline, a niche yet important chemical intermediate. In the absence of a commercially available Certified Reference Material (CRM), establishing a well-characterized in-house primary standard is a critical necessity.

This document provides a comparative analysis of key analytical techniques essential for the comprehensive validation of a newly synthesized batch of 2-nitro-3-phenoxyaniline, intended for use as an analytical standard. We will explore the causality behind experimental choices, present detailed protocols, and compare the performance of orthogonal methods to create a self-validating system for purity and identity assessment.

Physicochemical Profile and Synthesis Context

Understanding the physicochemical properties of 2-nitro-3-phenoxyaniline is fundamental to selecting appropriate analytical methodologies. While specific experimental data for this exact molecule is scarce, we can infer a profile from structurally related compounds such as 3-nitroaniline and 3-phenoxyaniline.

Table 1: Estimated Physicochemical Properties of 2-Nitro-3-phenoxyaniline

PropertyEstimated Value/CharacteristicRationale & Implications for Analysis
Molecular Formula C₁₂H₁₀N₂O₃---
Molecular Weight 230.22 g/mol Essential for mass spectrometry and quantitative analysis.
Physical Form Expected to be a crystalline solid.Based on analogs like 3-nitroaniline[1][2]. Suitable for melting point analysis.
Melting Point Estimated > 50°CAnalogs 3-phenoxyaniline (41-44°C) and 3-nitroaniline (111-114°C) are solids[1]. The exact value is a key purity indicator.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO).3-nitroaniline has low water solubility (1.25 g/L) but is soluble in alcohols and ether[1][2]. Crucial for preparing solutions for HPLC and NMR.
Thermal Stability Potential for thermolability.Nitroanilines can be thermolabile, which may pose a challenge for GC analysis, often requiring lower injection port temperatures or derivatization[3].
UV Chromophore StrongThe presence of nitro and aromatic groups ensures strong UV absorbance, making HPLC with UV detection a highly suitable technique.

The synthesis of 2-nitro-3-phenoxyaniline likely involves processes analogous to other phenoxyanilines, such as the condensation of a halogenated nitrobenzene with a phenol derivative[4]. Potential impurities could include unreacted starting materials, positional isomers, or byproducts from side reactions. An effective analytical standard must be demonstrably free from these contaminants.

Comparative Analysis of Purity Assessment Techniques

The cornerstone of qualifying an analytical standard is the accurate determination of its purity. A multi-pronged approach using orthogonal techniques is essential for a trustworthy assessment. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for purity analysis of non-volatile and thermally sensitive compounds like nitroanilines, offering high resolution and sensitivity.[3][5]

Causality of Method Choice:

  • Reversed-Phase (RP) Chromatography: The non-polar nature of the phenoxyaniline structure makes it ideal for retention on a C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

  • UV Detection: The conjugated aromatic system and nitro group provide a strong chromophore, allowing for sensitive detection and quantification using a Diode Array Detector (DAD) or UV detector. DAD is preferred as it can provide spectral data to aid in peak purity assessment.

Experimental Protocol: HPLC-UV Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

  • Standard Preparation: Accurately weigh approximately 10 mg of the 2-nitro-3-phenoxyaniline candidate standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 50% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: DAD, monitor at 254 nm and 280 nm. Collect spectra from 200-400 nm.

  • Data Analysis: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks (Area % method).

Hypothetical Data Summary

Table 2: Example HPLC Purity Analysis Results

PeakRetention Time (min)Area (%)Peak Purity (DAD)Identification
14.50.08---Potential starting material
212.199.85>0.9992-Nitro-3-phenoxyaniline
315.30.07---Potential isomeric byproduct

Workflow for HPLC Purity Validation

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Accurately weigh candidate standard prep2 Dissolve in Acetonitrile (e.g., 1 mg/mL stock) prep1->prep2 prep3 Dilute to working concentration (0.1 mg/mL) prep2->prep3 hplc1 Inject sample onto Reversed-Phase C18 column prep3->hplc1 Autosampler hplc2 Run Gradient Elution (ACN/Water) hplc1->hplc2 hplc3 Detect with DAD (200-400 nm) hplc2->hplc3 data1 Integrate all peaks hplc3->data1 Chromatogram data2 Calculate Area % Purity data1->data2 data3 Assess Peak Purity using DAD spectra data1->data3 result Purity ≥ 99.5%? data2->result Final Purity Value

Caption: Workflow for HPLC Purity Validation of 2-nitro-3-phenoxyaniline.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. However, its application to nitroanilines must be approached with caution due to their potential for thermal degradation.[3]

Causality of Method Choice:

  • Split/Splitless Injection: A split injection is often used to avoid overloading the column, but a low injection temperature is critical to prevent degradation of the analyte.

  • Mass Spectrometry (MS) Detection: Provides structural information, allowing for the tentative identification of impurities based on their fragmentation patterns.

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Sample Preparation: Prepare a ~0.5 mg/mL solution in a suitable solvent like ethyl acetate.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection Port Temp: 220°C (use lowest possible temperature).

    • Injection Mode: Split (e.g., 20:1).

    • Oven Program: 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.

    • Carrier Gas: Helium, constant flow.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Scan Range: 40-450 amu.

Quantitative NMR (qNMR)

qNMR is a primary ratio method of measurement, capable of determining the purity (assay) of a substance without the need for a substance-specific reference standard. It relies on comparing the integral of an analyte signal to that of a certified internal standard of known purity.

Causality of Method Choice:

  • Absolute Quantification: Unlike chromatography, which typically provides relative purity (Area %), qNMR provides an absolute purity value (e.g., mass fraction).

  • Structural Confirmation: The NMR spectrum simultaneously confirms the identity and structure of the compound.

Experimental Protocol: qNMR Assay

  • Materials: High-resolution NMR spectrometer (>400 MHz), certified internal standard (e.g., maleic acid, dimethyl sulfone), deuterated solvent (e.g., DMSO-d₆), Class A glassware.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 2-nitro-3-phenoxyaniline candidate standard.

    • Accurately weigh ~10 mg of the certified internal standard into the same vial.

    • Dissolve both in a precise volume of DMSO-d₆.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum with optimized parameters for quantification (e.g., long relaxation delay, 90° pulse angle).

  • Data Analysis:

    • Identify non-overlapping, characteristic peaks for both the analyte and the internal standard.

    • Carefully integrate these peaks.

    • Calculate the purity using the established qNMR equation, accounting for the molar masses, masses, number of protons, and integral values of both the analyte and the standard.

Orthogonal Methods for Identity Confirmation

Beyond purity, an analytical standard must have its chemical identity unequivocally confirmed.

  • Mass Spectrometry (MS): Confirms the molecular weight. The data can be acquired from the GC-MS run or via direct infusion ESI-MS. Expected [M+H]⁺ = 231.07.

  • FTIR Spectroscopy: Provides a unique molecular fingerprint, confirming the presence of key functional groups (N-H stretch, Ar-NO₂ stretch, C-O-C ether stretch).

  • Melting Point: A sharp melting point range is a classic indicator of high purity. Any broadening or depression of the melting point suggests the presence of impurities.

Overall Comparison and Recommended Workflow

No single technique is sufficient to qualify a primary analytical standard. A combination of methods provides a robust, self-validating system.

Table 3: Comparison of Primary Analytical Techniques

TechniquePrimary PurposeAdvantagesDisadvantagesRecommendation
HPLC-UV Purity (relative), Impurity ProfileHigh resolution, sensitive, suitable for non-volatile compounds.[5]Requires a high-purity reference standard for absolute quantification.Primary method for routine purity checks and stability testing.
GC-MS Impurity ID (volatile)Excellent for identifying small, volatile impurities.Potential for thermal degradation of the analyte.[3]Supportive method for profiling volatile impurities; use with caution.
qNMR Purity (absolute assay), IdentityPrimary method, no specific reference material needed, provides structural confirmation.Requires specialized equipment and expertise, lower sensitivity than HPLC.Definitive method for assigning the absolute purity (assay value) to the primary standard.

Overall Workflow for Qualifying an In-House Standard

cluster_purity Purity Assessment start Synthesized & Purified 2-Nitro-3-phenoxyaniline hplc HPLC-DAD Purity (Area % > 99.5%) start->hplc ms Mass Spectrometry (Confirm MW) start->ms ftir FTIR Spectroscopy (Confirm Functional Groups) start->ftir mp Melting Point (Sharp Range) start->mp qnmr qNMR Assay (Assigns Absolute Purity) hplc->qnmr If purity is high decision All Criteria Met? qnmr->decision ms->decision ftir->decision mp->decision end_pass Qualified as In-House Analytical Standard decision->end_pass Yes end_fail Requires Further Purification decision->end_fail No

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-Nitro-3-phenoxyaniline: Essential Safety and Personal Protective Equipment Protocols

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Nitro-3-phenoxyaniline. As researchers and drug development professionals, our primary responsibility is to en...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Nitro-3-phenoxyaniline. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural, step-by-step methodology grounded in the specific hazards of 2-Nitro-3-phenoxyaniline to ensure your safety and the integrity of your work.

Hazard Assessment: Understanding the Risks of 2-Nitro-3-phenoxyaniline

A comprehensive risk assessment is the foundation of any laboratory safety protocol. 2-Nitro-3-phenoxyaniline is a compound with multiple hazard classifications that necessitate stringent controls.[1] The primary risks are associated with its toxicity upon inhalation, skin contact, and ingestion, as well as its potential to cause significant irritation.[1]

The hazards presented by 2-Nitro-3-phenoxyaniline are officially cataloged with specific hazard statements, which dictate the necessary protective measures.[1]

Hazard StatementClassificationPrimary Routes of Exposure & Potential Effects
H302 + H312 + H332 Acute Toxicity (Category 4)Ingestion, Skin Contact, Inhalation: Harmful if swallowed, in contact with skin, or if inhaled.[1] Systemic effects can occur, including potential interference with the blood's ability to carry oxygen (methemoglobinemia), leading to symptoms like headache, dizziness, and cyanosis (a blueish discoloration of the skin).[2]
H315 Skin Irritation (Category 2)Skin Contact: Causes skin irritation upon direct contact.[1] Prolonged exposure can lead to inflammation and discomfort.
H319 Serious Eye Irritation (Category 2A)Eye Contact: Causes serious eye irritation.[1] Direct contact with the dust or splashes can result in significant pain, redness, and potential damage to the eye.
H335 Specific Target Organ Toxicity - Single Exposure (Category 3)Inhalation: May cause respiratory irritation.[1] Inhaling dust can lead to coughing, shortness of breath, and irritation of the nasal passages and throat.

Core Personal Protective Equipment (PPE) Requirements

Based on the hazard assessment, the selection of appropriate PPE is critical. The precautionary statement P280 specifically mandates the use of protective gloves, protective clothing, and eye/face protection when handling this compound.[1]

Eye and Face Protection
  • Mandatory: Chemical safety goggles that provide a complete seal around the eyes are required to protect against dust particles and potential splashes.[3]

  • Recommended for High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles.[4] This provides an additional layer of protection for the entire face.[4] Standard safety glasses are insufficient as they do not protect from all angles.[4]

Hand Protection
  • Mandatory: Chemically resistant gloves must be worn at all times.

  • Glove Type: Nitrile gloves are a suitable choice for incidental contact. However, for prolonged handling or immersion, it is crucial to consult the glove manufacturer's compatibility data for nitro-aromatic compounds.

  • Best Practice: Always inspect gloves for tears or punctures before use. Employ the "double-gloving" technique for added protection during high-risk procedures. After handling, remove gloves using a method that avoids skin contact with the contaminated exterior and wash hands thoroughly.[2]

Body Protection
  • Mandatory: A standard laboratory coat is required to protect against contamination of personal clothing.

  • Recommended for Larger Quantities: For procedures involving significant quantities of the solid or when generating dust is unavoidable, consider using coveralls or a disposable gown to provide more comprehensive coverage.

Respiratory Protection
  • Engineering Controls First: This compound should always be handled in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[5]

  • When Respirators are Necessary: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill clean-up, a NIOSH/MSHA-approved respirator is necessary.[3][6] A dust mask (N95 or P1) may be appropriate where risk assessment shows it is needed.[5]

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol outlines the procedural workflow for safely using 2-Nitro-3-phenoxyaniline, from preparation to the final steps of doffing PPE.

PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for ensuring adequate protection.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection & Donning cluster_post Post-Handling A 1. Review SDS for 2-Nitro-3-phenoxyaniline B 2. Assess Risks: - Inhalation (H332, H335) - Skin (H312, H315) - Eyes (H319) - Ingestion (H302) A->B C 3. Verify Engineering Controls (Chemical Fume Hood) B->C D 4. Select & Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat C->D E Add Face Shield? D->E Large volume/ splash risk? F Add Respirator? E->F No G Proceed with Task E->G Yes, add shield F->G No F->G Yes, add respirator H 8. Decontaminate Work Area G->H I 9. Doff PPE Safely (Gloves last) H->I J 10. Wash Hands Thoroughly I->J K 11. Dispose of Waste Properly J->K

Caption: PPE selection and use workflow for handling 2-Nitro-3-phenoxyaniline.

Experimental Protocol
  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure an eyewash station and safety shower are immediately accessible.[6]

    • Assemble all necessary equipment and reagents before retrieving the 2-Nitro-3-phenoxyaniline.

  • Donning PPE:

    • Put on the lab coat, ensuring it is fully buttoned.

    • Don chemical safety goggles. If required, add a face shield.

    • Perform a hand wash, then don the first pair of nitrile gloves. If double-gloving, don the second pair over the first.

  • Handling the Chemical:

    • Carefully open the container within the fume hood to avoid generating airborne dust.

    • Use a spatula to weigh or transfer the solid. Avoid pouring the powder directly.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container sealed when not in use.

  • Post-Handling and Doffing PPE:

    • Once the experimental work is complete, decontaminate any surfaces that may have come into contact with the chemical.

    • Remove PPE in an order that minimizes cross-contamination. A common method is to remove the lab coat and then the goggles/face shield.

    • Remove gloves last. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

    • Dispose of all contaminated disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water.[1]

Spill and Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]

  • Skin Contact: Take off immediately all contaminated clothing.[1] Rinse the affected skin area with plenty of water and soap.[5] Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Have the person drink one or two glasses of water.[1] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[1][6]

  • Small Spill (Solid): Wearing appropriate PPE, carefully sweep or scoop up the material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[5][6]

  • Large Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan: Managing Waste Safely

Improper disposal can lead to environmental contamination and pose a risk to others.

  • Chemical Waste: All waste containing 2-Nitro-3-phenoxyaniline, including excess material and contaminated solutions, must be treated as hazardous waste.[7] It should be collected in a clearly labeled, sealed container.[5]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, paper towels, and disposable PPE, must also be disposed of as hazardous chemical waste.[3]

  • Disposal Method: Arrange for the collection of all hazardous waste by a licensed professional waste disposal service.[3][5] Do not empty into drains or mix with general laboratory trash.[6]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous waste.[3] After decontamination, the container can be disposed of according to institutional guidelines.

By adhering to these detailed protocols, you build a framework of safety that protects you, your colleagues, and your research. Always prioritize a thorough understanding of the chemicals you work with as the first and most critical step in laboratory safety.

References

  • Safety Data Sheet: 2-Nitroaniline. Carl ROTH.[Link]

  • Safety Data Sheet: 3-Nitroaniline. Carl ROTH.[Link]

  • p-NITROANILINE HAZARD SUMMARY. New Jersey Department of Health.[Link]

  • 3-NITROANILINE Pure - Laboratory Chemicals. Alpha Chemika.[Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.[Link]

  • MATERIAL SAFETY DATA SHEET - 3-NITRO ANILINE 99% Pure. Oxford Lab Fine Chem LLP.[Link]

Sources

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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